3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, specifically a type of flavonoid. It is characterized by its complex molecular structure, which includes a chromenone backbone substituted with a hexyl group and a trimethoxybenzyl moiety. This compound is notable for its potential biological activities and applications in various scientific fields.
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can be classified as:
The synthesis of 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves several steps:
The synthesis may require specific reaction conditions such as controlled temperature and pressure, along with purification techniques like recrystallization or chromatography to isolate the desired product with high purity.
The molecular structure of 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can be represented with the following data:
CCCCCC1=C(C(=C(C=C1OC)OC)OC(=O)C2=CC=CC=C2)OC
This structure indicates a chromenone framework with multiple substituents that contribute to its chemical properties and potential biological activity .
In terms of chemical reactivity, 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can participate in various reactions typical for flavonoids:
The specific conditions for these reactions would depend on the desired transformation and could involve catalysts or specific reagents to facilitate the processes.
The mechanism of action for 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is not fully elucidated but may involve:
Research into similar compounds suggests that such flavonoids can exert protective effects against various diseases through these mechanisms .
The compound exhibits significant lipophilicity with a logP value of 6.71, indicating its potential for membrane permeability .
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has potential applications in:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2